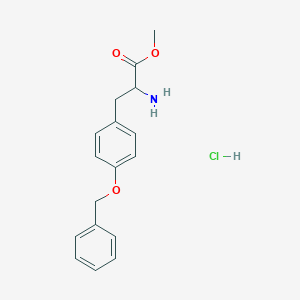

H-Tyr(Bzl)-OMe.HCl

Description

Context within Protected Amino Acid Chemistry

Amino acids, the fundamental units of proteins, possess reactive functional groups, including an amine group (N-terminus), a carboxyl group (C-terminus), and potentially reactive side chains. In the intricate process of synthesizing peptides or more complex molecules, these reactive sites must be temporarily masked or "protected" to prevent unwanted side reactions and ensure that coupling occurs only at the desired locations. This strategic use of protecting groups is the cornerstone of modern organic synthesis, particularly in peptide chemistry.

Tyrosine, an aromatic amino acid, features a phenolic hydroxyl group on its side chain, which is susceptible to various reactions, including oxidation and undesired acylation or alkylation. To circumvent these issues during synthesis, the phenolic hydroxyl group is typically protected. The benzyl (B1604629) (Bzl) group is a widely employed and effective protecting group for the tyrosine hydroxyl, forming a benzyl ether. This protection is stable under many reaction conditions used in peptide synthesis but can be selectively removed later, commonly via catalytic hydrogenolysis academie-sciences.fr.

Furthermore, the carboxyl group at the C-terminus of an amino acid can also interfere with desired reactions or lead to polymerization. Esterification, such as the formation of a methyl ester (-OMe), serves as a common method for protecting the carboxyl group. The compound is typically supplied as a hydrochloride salt (.HCl), which enhances its stability, improves handling characteristics, and facilitates its purification and storage chemimpex.comiris-biotech.deoakwoodchemical.com. Consequently, H-Tyr(Bzl)-OMe·HCl represents a well-defined, stable, and synthetically versatile building block, offering a protected form of tyrosine ready for incorporation into larger molecular architectures.

Significance in Peptide Synthesis Methodologies

H-Tyr(Bzl)-OMe·HCl plays a significant role in both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. In SPPS, amino acids are sequentially attached to a solid resin support, allowing for efficient purification by simple washing steps after each coupling and deprotection cycle. The protected amino acid derivatives, such as H-Tyr(Bzl)-OMe·HCl, are activated and coupled to the growing peptide chain. The benzyl ether protection on tyrosine is generally robust enough to withstand the conditions of repetitive coupling and N-terminal deprotection steps (e.g., using piperidine (B6355638) for Fmoc-based SPPS or TFA for Boc-based SPPS) chemimpex.comchemimpex.com.

Once the desired peptide sequence is assembled, the benzyl protecting group on the tyrosine side chain is typically removed under mild reductive conditions, most commonly through catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst). This deprotection step regenerates the free phenolic hydroxyl group, which may be essential for the peptide's biological activity or for subsequent modifications. The methyl ester at the C-terminus can also be selectively hydrolyzed or left intact depending on the synthetic strategy and the desired final product. The compound's stability and compatibility with common peptide coupling reagents (like HBTU, HATU, or EDC/HOBt) and deprotection chemistries make it a reliable choice for constructing complex peptide sequences with high fidelity academie-sciences.frnih.govmtu.edu.

Role as a Building Block for Complex Bioactive Molecules

Beyond the realm of linear peptides, H-Tyr(Bzl)-OMe·HCl serves as a critical precursor for a wide array of complex bioactive molecules, including pharmaceuticals, peptidomimetics, and modified peptides. Its incorporation allows researchers to introduce a tyrosine residue with a protected hydroxyl group, which can later be deprotected to reveal a crucial functional moiety. This is particularly relevant in drug discovery and development, where tyrosine residues often play key roles in receptor binding, enzyme catalysis, or as structural motifs in biologically active compounds.

For instance, this derivative has been utilized in the synthesis of tyrosine-containing drug conjugates and modified amino acids designed to target specific biological pathways. Its structural resemblance to neurotransmitters also makes it valuable in neuropharmacology research, aiding in the development of drugs that modulate neurological functions chemimpex.comchemimpex.com. Furthermore, the ability to selectively deprotect the benzyl ether allows for the synthesis of molecules where the phenolic hydroxyl is essential for activity, such as in certain antioxidant compounds or signaling molecules.

The synthesis of complex peptides, such as those incorporating both α- and β-amino acids, also benefits from the availability of versatile building blocks like H-Tyr(Bzl)-OMe·HCl. Such hybrid peptides can exhibit enhanced stability or novel biological activities compared to their purely α-amino acid counterparts. For example, research into α-/β-mixed peptides has demonstrated their potential as enzyme inhibitors, where the precise arrangement of amino acid residues, including tyrosine derivatives, dictates their efficacy.

Research Findings: α-/β-Mixed Peptides and Bioactivity

Studies involving the synthesis of α-/β-mixed peptides have highlighted the importance of incorporating specific amino acid derivatives, including protected tyrosines, to achieve desired biological functions. One such area of research involves developing peptides with inhibitory activity against enzymes like α-amylase. The following table summarizes findings from studies that synthesized various peptide structures, illustrating the impact of different amino acid components, including those derived from protected tyrosine, on enzyme inhibition.

| Synthesized Peptide (Derivative Used) | Description of Bioactivity Studied | Key Finding (α-Amylase Inhibition %) | Citation |

| N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH3 | α-/β-mixed peptide | 17.05% | nih.govmtu.edu |

| N(Boc)-O(Bz)α-Ser-β-Leu– OCH3 | α-/β-mixed peptide | 45.22% | nih.govmtu.edu |

| N(Boc)-Gly-β-Leu–OCH3 | α-/β-mixed peptide | 18.51% | nih.govmtu.edu |

These findings demonstrate how the specific structural incorporation of amino acid derivatives, including those related to O-benzyl-L-tyrosine, can influence the biological activity of synthesized peptides, underscoring the compound's value in creating functional bioactive molecules.

Structure

3D Structure of Parent

Properties

CAS No. |

34805-17-9 |

|---|---|

Molecular Formula |

C17H20ClNO3 |

Molecular Weight |

321.8 g/mol |

IUPAC Name |

methyl 2-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C17H19NO3.ClH/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14;/h2-10,16H,11-12,18H2,1H3;1H |

InChI Key |

IQKXGACPIPNLEL-UHFFFAOYSA-N |

SMILES |

COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[NH3+].[Cl-] |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl |

Pictograms |

Irritant |

Synonyms |

H-TYR(BZL)-OMEHCL; 34805-17-9; O-Benzyl-L-tyrosinemethylesterhydrochloride; H-Tyr(Bzl)-OMe.HCl; C17H19NO3.HCl; H-Tyr(Bzl)-OMe??HCl; H-Tyr(Bzl)-Ome·Hcl; H-Tyr(Bzl)-OMehydrochloride; SCHEMBL3497991; CTK3J1778; IQKXGACPIPNLEL-NTISSMGPSA-N; MolPort-003-983-084; 1083AE; ANW-42532; SBB068470; AKOS015915126; AKOS015924211; methylO-benzyltyrosinatehydrochloride; RTR-014384; AK-81291; SC-24256; MethylO-benzyl-L-tyrosinatehydrochloride; (O-benzyl)tyrosinemethylesterhydrochloride; ST24030749 |

Origin of Product |

United States |

Strategic Utility of Protecting Groups in O Benzyl L Tyrosine Methyl Ester Hydrochloride for Peptide Chemistry

Functionality of the O-Benzyl Protecting Group on Tyrosine Phenol (B47542)

The phenolic hydroxyl group of tyrosine is reactive and requires protection to prevent side reactions during peptide coupling. peptide.compeptide.com The benzyl (B1604629) group serves as an effective protecting group for this purpose. peptide.compeptide.com

Orthogonality in Multi-Step Syntheses

In the context of peptide synthesis, "orthogonality" refers to the ability to remove one type of protecting group without affecting others. iris-biotech.dewikipedia.org This principle is fundamental for the systematic construction of complex peptides. jocpr.com The benzyl group is a key component of the Boc/Bzl protection strategy, which is considered quasi-orthogonal. biosynth.com In this scheme, the temporary Nα-Boc (tert-butyloxycarbonyl) group is removed under moderately acidic conditions (e.g., trifluoroacetic acid, TFA), while the more permanent benzyl-based side-chain protecting groups require stronger acids like hydrogen fluoride (B91410) (HF) for cleavage. biosynth.compeptide.com This difference in acid lability allows for the selective deprotection of the N-terminus for chain elongation while the side chains remain protected.

Acid Stability Considerations and Cleavage (e.g., TFA sensitivity in Boc chemistry)

While the benzyl ether of tyrosine is stable to the basic conditions used in the alternative Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, its stability in the Boc strategy can be a concern. peptide.comthieme-connect.de The O-benzyl group is notably more sensitive to acid than the benzyl ethers of serine and threonine. thieme-connect.de Repeated treatments with 50% TFA in dichloromethane (B109758) (DCM) during the removal of the Boc group can lead to partial cleavage of the O-benzyl group. peptide.comthieme-connect.de This premature deprotection can expose the reactive phenol, potentially leading to undesired side reactions. peptide.com Consequently, while Boc-Tyr(Bzl)-OH is suitable for synthesizing moderately sized peptides, its use in the synthesis of longer peptides via the Boc/Bzl strategy can be problematic due to this instability. peptide.com The final cleavage of the benzyl group is typically achieved using strong acids such as HF, trifluoromethanesulfonic acid (TfOH), or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). thieme-connect.de

Comparison with Alternative Tyrosine Side-Chain Protecting Groups (e.g., tBu, 2,6-Cl2Bzl, 2-BrZ)

To address the limitations of the standard benzyl group, particularly its acid sensitivity, several alternative protecting groups for the tyrosine side chain have been developed. These alternatives offer varying degrees of stability and different cleavage conditions, allowing for greater flexibility in peptide synthesis design.

| Protecting Group | Abbreviation | Key Features | Cleavage Conditions |

| tert-Butyl | tBu | Commonly used in Fmoc chemistry; stable to the basic conditions used for Fmoc removal. | Cleaved by moderate acids like TFA. peptide.compeptide.com |

| 2,6-Dichlorobenzyl | 2,6-Cl2Bzl | Significantly more stable to acid than the unsubstituted benzyl group, making it well-suited for Boc chemistry. peptide.comthieme-connect.de | Removed by strong acids like HF. peptide.com |

| 2-Bromobenzyl | 2-BrZ | Offers enhanced acid stability compared to the benzyl group, compatible with Boc chemistry. peptide.compeptide.com | Removed by HF; can also be cleaved by HBr and TFMSA. peptide.com |

The tert-butyl (tBu) ether is the preferred protecting group in Fmoc-based solid-phase peptide synthesis (SPPS) due to its lability under the final TFA cleavage conditions. peptide.com For Boc-based strategies requiring higher acid stability, halogenated benzyl derivatives like 2,6-dichlorobenzyl (2,6-Cl2Bzl) and 2-bromobenzyl (2-BrZ) are superior choices. peptide.comthieme-connect.de The 2,6-Cl2Bzl group, for instance, is approximately 5000 times more stable to 50% TFA/CH2Cl2 than the simple benzyl group. thieme-connect.de

Role of the Methyl Ester as a Carboxyl Protecting Group

Protecting the C-terminal carboxyl group is essential to prevent it from reacting during the activation and coupling of the next amino acid in the sequence. thieme-connect.de The methyl ester in H-Tyr(Bzl)-OMe.HCl fulfills this critical role. thieme-connect.delibretexts.org

C-Terminal Protection in Peptide Elongation

By converting the carboxylic acid to a methyl ester, its nucleophilicity is masked, preventing self-condensation or other unwanted side reactions during peptide chain elongation. masterorganicchemistry.comspcmc.ac.in This protection strategy is fundamental in solution-phase peptide synthesis and for the preparation of peptide fragments that will be coupled together later. bachem.comsci-hub.se The methyl ester serves as a reliable and straightforward method for C-terminal protection. libretexts.orgspcmc.ac.in

Stability and Selective Removal of Methyl Ester

Methyl esters are generally stable under the conditions used for both Boc and Fmoc Nα-deprotection. sci-hub.se However, their removal, especially in longer peptide chains, can present challenges. thieme-connect.de The most common method for cleaving a methyl ester is through saponification, which involves hydrolysis under basic conditions. libretexts.org This method, however, carries a significant risk of racemization at the C-terminal amino acid, particularly for longer peptides. sci-hub.se

Applications of O Benzyl L Tyrosine Methyl Ester Hydrochloride As a Building Block in Peptide Synthesis

Integration into Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS) is a classical approach where reactions are carried out in a homogenous solution. H-Tyr(Bzl)-OMe.HCl is well-suited for this method, which is often favored for the synthesis of short to medium-sized peptides and for large-scale production. thieme-connect.deresearchgate.net

Stepwise elongation in solution involves the sequential addition of single, protected amino acid residues to a growing peptide chain. thieme-connect.degoogle.com this compound can serve as the starting point of a peptide chain or be incorporated at a specific position. The synthesis of Leu-enkephalin, a naturally occurring opioid peptide, provides a practical example. In a laboratory setting, the synthesis can be initiated with H-Leu-OMe.HCl, followed by coupling with Boc-protected amino acids, including a tyrosine derivative, in a stepwise manner. mdpi.com The process involves cycles of coupling a new N-protected amino acid and then deprotecting the N-terminus to allow for the next addition. researchgate.netmdpi.com

For instance, the synthesis of a dipeptide can be achieved by coupling an N-protected amino acid, such as Boc-L-Phe-OH, with H-L-Leu-OMe·HCl. nih.gov This fundamental step can be extended to build longer peptide chains, incorporating this compound at the desired position in the sequence. mdpi.com

Fragment condensation is a convergent strategy where pre-synthesized peptide fragments are coupled together. google.comucl.ac.uk This approach can be more efficient for producing large peptides and proteins. acs.org Protected peptide fragments, which may include those derived from this compound, are synthesized and then joined. ucl.ac.ukresearchgate.net

Stepwise Elongation using O-Benzyl-L-tyrosine Methyl Ester Hydrochloride

Utilization in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin support. google.compeptide.com This allows for the easy removal of excess reagents and by-products by simple filtration and washing. google.com this compound, or more commonly its Nα-protected form, is a valuable component in this methodology. peptide.com

Two primary chemical strategies dominate SPPS: Fmoc/tBu and Boc/Bn. peptide.comrsc.org The choice of strategy dictates the types of protecting groups used for the α-amino group (temporary) and the amino acid side chains (permanent). peptide.com

Boc/Bn Strategy : In this approach, the temporary Nα-protecting group is the acid-labile tert-butyloxycarbonyl (Boc) group, while side-chain protecting groups are typically benzyl-based (Bn). peptide.comub.edu The O-benzyl group of Tyr(Bzl) is compatible with this strategy. peptide.com However, the benzyl (B1604629) ether of tyrosine is somewhat acid-labile and may not be fully stable during the repeated acid treatments required for Boc deprotection in the synthesis of long peptides. peptide.comthieme-connect.de Therefore, for longer peptides, more acid-stable derivatives like O-(2,6-dichlorobenzyl)tyrosine are often preferred. peptide.comthieme-connect.de

Fmoc/tBu Strategy : This strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. rsc.orgresearchgate.net The O-benzyl group of Tyr(Bzl) is stable to the basic conditions used for Fmoc removal, making it a suitable protecting group in this strategy. thieme-connect.de

The compatibility of these protecting groups is crucial for the successful synthesis of the desired peptide without unintended side reactions. peptide.com

Table 1: Compatibility of Tyrosine Side-Chain Protection in SPPS

| SPPS Strategy | Nα-Protecting Group | Tyrosine Side-Chain Protection | Cleavage Conditions for Nα-Group | Stability of Tyr(Bzl) |

| Boc/Bn | Boc | Benzyl (Bzl) | Acid (e.g., TFA) | Partially labile peptide.comthieme-connect.de |

| Fmoc/tBu | Fmoc | tert-Butyl (tBu) or Benzyl (Bzl) | Base (e.g., piperidine) | Stable thieme-connect.de |

In SPPS, the C-terminal amino acid is first anchored to a resin. google.com The peptide chain is then elongated in a stepwise manner by adding subsequent amino acids. umich.edu For peptides containing tyrosine, a derivative like Fmoc-Tyr(Bzl)-OH or Boc-Tyr(Bzl)-OH would be used in the coupling steps. peptide.comgoogle.com The benzyl protection on the tyrosine side chain prevents unwanted reactions during the synthesis. google.com Once the full peptide sequence is assembled on the resin, the final step involves cleavage from the resin and removal of all side-chain protecting groups, including the benzyl group from tyrosine, typically using a strong acid cocktail like hydrogen fluoride (B91410) (HF) or a trifluoroacetic acid (TFA)-based mixture. peptide.comgoogle.com

Compatibility with Fmoc/tBu and Boc/Bn Strategies

Synthesis of Dipeptides and Oligopeptides Containing O-Benzylated Tyrosine

The synthesis of dipeptides and smaller oligopeptides containing O-benzylated tyrosine is a common practice, often serving as intermediates for larger molecules or as standalone research compounds. mtu.eduacs.org

For example, the synthesis of a tripeptide was achieved by coupling a dipeptide with Boc-benzyl-protected tyrosine in the presence of coupling reagents like EDC and HOBt. mtu.edu Another study describes the synthesis of dipeptides containing pyrene (B120774) and a modified, benzyl-protected tyrosine using standard Boc chemistry in solution. mdpi.com These syntheses highlight the utility of this compound and its N-protected derivatives in creating specific short peptide sequences with desired functionalities. mtu.edumdpi.com

The synthesis of tyrosine-based thiol derivatives involved coupling thioester acid derivatives with O-benzyl-L-tyrosine methyl ester hydrochloride in the presence of HBTU and DIPEA, followed by hydrolysis. academie-sciences.fr This demonstrates the adaptability of this compound in the creation of non-standard peptide structures.

Table 2: Examples of Synthesized Peptides Containing O-Benzylated Tyrosine

| Peptide Type | Synthesis Method | Key Reagents/Intermediates | Research Focus | Reference |

| Tripeptide | Solution-Phase | Boc-benzyl-protected tyrosine, EDC, HOBt | α-amylase inhibitors | mtu.edu |

| Dipeptide | Solution-Phase | N-Boc protected amino acids, H-Tyr[CH₂N(CH₃)₂]-OBn, HBTU, HOBt | Binding to polynucleotides | mdpi.com |

| Tyrosine-based Thiol Derivatives | Solution-Phase | O-benzyl-L-tyrosine methyl ester hydrochloride, Thioester acid derivatives, HBTU, DIPEA | Novel tyrosine derivatives | academie-sciences.fr |

| Oligopeptides | Solution-Phase | Pd(OAc)₂, tert-butyl hydroperoxide | Late-stage C-H acylation | acs.orgnih.gov |

Formation of Amide Bonds with N-Protected Amino Acids

The primary application of this compound in peptide synthesis is to serve as the amino component (N-terminal residue of a growing peptide chain) in a coupling reaction. The free α-amino group of this compound nucleophilically attacks the activated carboxyl group of an N-protected amino acid to form a new amide (peptide) bond. rsc.org To facilitate this reaction, the hydrochloride salt is first neutralized, typically with a tertiary base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to liberate the free amine. academie-sciences.frgoogle.com

A variety of coupling reagents are employed to activate the carboxylic acid of the incoming N-protected amino acid, thereby promoting efficient amide bond formation and minimizing side reactions, including racemization. luxembourg-bio.com

Common Coupling Methodologies:

Carbodiimide-Based Reagents: While historically significant, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can sometimes lead to undesirable side reactions. luxembourg-bio.com

Phosphonium (B103445) and Uronium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used in conjunction with a base like DIPEA for efficient peptide coupling. academie-sciences.fr

Organophosphorus Reagents: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is noted for its high efficiency and remarkable resistance to racemization. luxembourg-bio.com A key advantage of DEPBT is that it selectively promotes the reaction between the carboxyl component and the amino group, often without needing to protect the hydroxyl groups on the amino component. luxembourg-bio.com

Lewis Acid-Assisted Condensation: A methodology utilizing titanium tetrachloride (TiCl4) in pyridine (B92270) has been shown to be effective for the condensation of N-protected amino acids with amino acid methyl esters like this compound. rsc.org This method has proven successful for various N-terminal protecting groups (e.g., Boc, Fmoc, Cbz) and preserves acid-labile side-chain protectors. rsc.org

The following table summarizes representative examples of dipeptide synthesis using this compound as the amino component, showcasing different N-protected amino acids and coupling conditions.

| N-Protected Amino Acid | Coupling Reagent/System | Base | Resulting Dipeptide | Ref. |

| N-Boc-L-Alanine | TiCl₄/Pyridine | Pyridine | Boc-Ala-Tyr(Bzl)-OMe | rsc.org |

| N-Fmoc-L-Phenylalanine | TiCl₄/Pyridine | Pyridine | Fmoc-Phe-Tyr(Bzl)-OMe | rsc.org |

| N-Cbz-L-Valine | TiCl₄/Pyridine | Pyridine | Cbz-Val-Tyr(Bzl)-OMe | rsc.org |

| Thioester Acid Derivative | HBTU | DIPEA | Protected Dipeptide Thiol | academie-sciences.fr |

Synthesis of Peptidomimetic Analogues

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with modified chemical structures to enhance properties such as stability against enzymatic degradation, bioavailability, or receptor affinity. This compound serves as a valuable scaffold for creating such analogues.

One strategy involves coupling this compound with non-amino acid entities that impart specific functionalities. For instance, it has been used in the synthesis of tyrosine-chlorambucil analogues. academie-sciences.fr In this process, the amino group of the tyrosine derivative is coupled to a linker attached to chlorambucil, a nitrogen mustard alkylating agent. This creates a hybrid molecule that targets specific biological pathways while retaining a peptide-like core. academie-sciences.fr

Another approach to creating peptidomimetics is to modify the peptide backbone itself. A common modification is the N-methylation of an amide bond, which can restrict conformational flexibility and improve metabolic stability. While not a direct reaction of this compound, its protected precursor, N-Boc-O-benzyl-L-tyrosine, can be coupled with methylamine (B109427) to form an N-methyl amide. Subsequent deprotection yields O-benzyl-L-tyrosine N-methylamide, a peptidomimetic building block. prepchem.com

The table below details examples of peptidomimetic syntheses involving the O-benzyl-L-tyrosine scaffold.

| Reactant 1 | Reactant 2 | Key Reagents/Steps | Resulting Peptidomimetic Analogue | Ref. |

| This compound | Chlorambucil-linker-acid | Coupling agents (e.g., HBTU, DIPEA) | Tyrosine-chlorambucil methyl ester conjugate | academie-sciences.fr |

| N-Boc-O-benzyl-L-tyrosine | Methylamine | Coupling agents, then TFA deprotection | O-benzyl-L-tyrosine N-methylamide | prepchem.com |

Reactivity and Reaction Optimization in Amide Bond Formation Involving O Benzyl L Tyrosine Methyl Ester Hydrochloride

Activation of Carboxyl Components for Coupling

To facilitate the nucleophilic attack by the amino group of H-Tyr(Bzl)-OMe, the carboxyl group of the coupling partner must first be activated. This is typically achieved by converting the carboxylic acid into a more reactive species.

Role of Coupling Reagents (e.g., DCC, HOBt, HBTU, Hypervalent Iodine Reagents)

A variety of coupling reagents are employed to promote amide bond formation. These reagents generate highly reactive intermediates that are readily susceptible to nucleophilic attack.

Carbodiimides (DCC, DIC, EDC): Dicyclohexylcarbodiimide (B1669883) (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling reagents. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea, a common side product. core.ac.uk Furthermore, carbodiimide-mediated couplings are prone to racemization. peptide.com To mitigate these issues, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often included. HOBt traps the O-acylisourea to form an OBt-active ester, which is less reactive but more stable and less susceptible to racemization. peptide.comresearchgate.net Ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC) is a water-soluble carbodiimide (B86325), which simplifies purification as the urea (B33335) byproduct can be removed by aqueous extraction. peptide.com

Aminium/Uronium and Phosphonium (B103445) Salts (HBTU, HATU, PyBOP): Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient coupling reagents that generate active esters in situ. peptide.combachem.com They are known for rapid coupling times and minimal side reactions. bachem.com For instance, HBTU has been used in conjunction with DIPEA for the synthesis of tyrosine thiol derivatives. academie-sciences.fr PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective phosphonium-based reagent. researchgate.netbachem.com These reagents generally lead to low levels of racemization, especially when HOBt is added. peptide.com

Hypervalent Iodine Reagents: More recent developments include the use of hypervalent iodine(III) reagents, such as 1-Benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz). nih.govvulcanchem.com These reagents can mediate peptide coupling reactions rapidly, often within minutes. nih.gov For example, the coupling of Cbz-L-NMePhe-OH with H-L-Tyr(Bzl)-OMe using an IBA-OBz system resulted in a 90% yield. frontiersin.org These methods can sometimes offer advantages in terms of reduced racemization risk compared to traditional carbodiimide methods. vulcanchem.com

| Coupling Reagent Class | Examples | Mechanism of Action | Common Additives |

| Carbodiimides | DCC, DIC, EDC | Formation of a reactive O-acylisourea intermediate. | HOBt, CuCl2 |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | In situ formation of HOBt or HOAt active esters. | DIPEA, NMM |

| Phosphonium Salts | BOP, PyBOP | In situ formation of HOBt active esters. | DIPEA, NMM |

| Hypervalent Iodine | IBA-OBz | Formation of a reactive acyl-iodinane intermediate. | (4-MeOC6H4)3P, DMAP/TEA |

Deprotonation of Hydrochloride Salts for Nucleophilic Attack

The amino group of H-Tyr(Bzl)-OMe.HCl is protonated, rendering it non-nucleophilic. Therefore, a crucial step before the coupling reaction is the deprotonation of this ammonium (B1175870) salt to liberate the free amine.

Use of Organic Bases (e.g., NMM, DIPEA, TEA, DMAP)

The most common method for deprotonating the hydrochloride salt is the addition of a tertiary organic base. core.ac.uk

N-Methylmorpholine (NMM): NMM is a commonly used base in peptide synthesis. bachem.com

N,N-Diisopropylethylamine (DIPEA): Also known as Hünig's base, DIPEA is a sterically hindered, non-nucleophilic base frequently employed in peptide coupling reactions. bachem.comacademie-sciences.fr

Triethylamine (B128534) (TEA): TEA is another widely used organic base. nih.govacademie-sciences.fr However, the presence of tertiary amine salts can sometimes increase the degree of racemization. core.ac.uk In some cases, particularly with hydroxyl-containing amino acids like tyrosine, TEA has been shown to improve coupling efficiency when used with certain hypervalent iodine reagents. nih.gov

4-(Dimethylamino)pyridine (DMAP): DMAP is a highly efficient acylation catalyst but is also a strong base. It is typically used in catalytic amounts for esterifications. peptide.com For some hypervalent iodine-mediated couplings, DMAP has been identified as an effective base. nih.gov However, its strong basicity can increase the risk of racemization. peptide.com

The choice of base can be critical. For instance, in couplings involving Fmoc-protected amino acids, a weaker base like collidine might be preferred over DIPEA or NMM to minimize the risk of premature Fmoc group cleavage. bachem.com

| Organic Base | Abbreviation | Key Features |

| N-Methylmorpholine | NMM | Commonly used, relatively weak base. |

| N,N-Diisopropylethylamine | DIPEA | Sterically hindered, non-nucleophilic, widely used. |

| Triethylamine | TEA | Common organic base, can sometimes increase racemization. |

| 4-(Dimethylamino)pyridine | DMAP | Highly effective catalyst, but its strong basicity can promote racemization. |

Base-Free Deprotonation Methods (e.g., Activated Zinc Dust)

An alternative to using organic bases is the employment of methods that avoid them altogether, thereby circumventing potential side reactions associated with their use. core.ac.uk One such method involves the use of activated zinc dust. nih.govcapes.gov.brresearchgate.net

Activated zinc dust can act as a proton scavenger to deprotonate amino acid ester hydrochloride salts. core.ac.ukwiley-vch.de The reaction is typically clean and quantitative, and the resulting free amino ester can be isolated in good yield and purity after filtering off the excess zinc and zinc chloride. core.ac.uknih.govresearchgate.net This approach eliminates the drawbacks associated with tertiary amines, such as O-acylation, diketopiperazine formation, and increased racemization. core.ac.uk

Stereochemical Integrity and Racemization Prevention

Maintaining the stereochemical integrity of the chiral centers in both the amino acid and the coupling partner is paramount in peptide synthesis. Racemization, the loss of stereochemical purity, can occur through several mechanisms, most notably via the formation of a 5(4H)-oxazolone (azlactone) intermediate. wiley-vch.despbu.ru

The Nα-protecting group on the carboxy-activated amino acid plays a crucial role in preventing racemization. Urethane-type protecting groups like Fmoc, Boc, and Z are effective at suppressing oxazolone (B7731731) formation and thus preserving stereochemical integrity. bachem.com However, Nα-acyl protected amino acids are highly susceptible to racemization. wiley-vch.de

The choice of coupling reagent and additives is also critical. The addition of HOBt to carbodiimide-mediated couplings significantly reduces racemization by converting the highly reactive O-acylisourea into a more stable active ester. peptide.com Similarly, aminium and phosphonium reagents like HBTU and PyBOP, especially when used with HOBt, are known for low levels of racemization. peptide.comresearchgate.net Certain organophosphorus reagents like 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) have also been shown to be highly resistant to racemization. luxembourg-bio.com

Investigation of Side Reactions

Besides racemization, several other side reactions can occur during the amide bond formation involving this compound.

O-acylation: The phenolic hydroxyl group of the tyrosine side chain, although protected by a benzyl (B1604629) group, can potentially undergo acylation, especially if a highly reactive acylating agent is used in the presence of a strong base. However, the benzyl protecting group generally offers sufficient protection against this.

Diketopiperazine (DKP) Formation: This is a common side reaction, particularly when coupling the third amino acid to a dipeptide ester. The deprotected N-terminal amino group of the dipeptide ester can intramolecularly attack the ester carbonyl, leading to the formation of a cyclic diketopiperazine.

N-acylurea Formation: As mentioned earlier, this is a characteristic side reaction of carbodiimide-mediated couplings where the O-acylisourea intermediate rearranges to a stable N-acylurea. core.ac.uk

Side Reactions from Protecting Groups: The benzyl group protecting the tyrosine side chain is generally stable but can be cleaved under certain conditions, such as catalytic hydrogenation. thieme-connect.de Acid-labile protecting groups on the coupling partner can also be prematurely cleaved if the reaction conditions are too acidic.

Careful optimization of the coupling reagents, base, solvent, and reaction time is essential to minimize these side reactions and ensure the successful synthesis of the desired peptide containing the O-benzyl-L-tyrosine methyl ester residue.

Benzyl Group Migration to Aromatic Ring in Acidic Conditions

A significant side reaction observed during the use of O-benzyl-protected tyrosine is the acid-catalyzed migration of the benzyl group from the phenolic oxygen to the aromatic ring of the tyrosine residue. nih.govthieme-connect.denih.govspringernature.com This intramolecular rearrangement is a form of Friedel-Crafts alkylation, resulting in the formation of the undesired C-alkylated isomer, 3-benzyltyrosine. thieme-connect.dersc.orgrsc.org

This side reaction is particularly prevalent during the repetitive deprotection steps in Boc-based solid-phase peptide synthesis (SPPS), where strong acids like trifluoroacetic acid (TFA) are used to remove the Nα-Boc group. nih.govthieme-connect.de The phenolic benzyl ether is considerably more labile to acid than the benzyl ethers of aliphatic amino acids like serine or threonine. thieme-connect.de The mechanism involves the protonation of the ether oxygen, followed by the departure of the phenol (B47542) to generate a benzyl cation. This electrophilic carbocation can then attack the electron-rich aromatic ring of the liberated tyrosine, primarily at the ortho position (C-3) to the hydroxyl group.

Several strategies have been developed to minimize this O-to-C benzyl migration:

Modified Acidic Cocktails: The choice of acid and the presence of scavengers are critical. It has been shown that using HBr in a mixture of phenol and p-cresol (B1678582) can reduce the extent of benzyl group migration compared to HBr in TFA. nih.gov Another effective approach is the use of a thioanisole-trifluoroacetic acid system, which can deprotect the O-benzyl group quantitatively with no detectable O-to-C rearrangement. jst.go.jp The loss of the O-benzyl protection and subsequent formation of 3-benzyltyrosine can also be suppressed by using a 7:3 mixture of trifluoroacetic acid and acetic acid for Boc group removal. nih.gov

Use of More Stable Protecting Groups: To circumvent the lability of the simple benzyl ether, derivatives with electron-withdrawing substituents on the benzyl ring have been introduced. The O-(2,6-dichlorobenzyl) group, for example, is approximately 5,000 times more stable to 50% TFA in dichloromethane (B109758) than the unsubstituted benzyl group. thieme-connect.de While these halogenated derivatives offer enhanced stability, they can still exhibit some tendency to undergo 3-alkylation during the final deprotection step. thieme-connect.de

The following table summarizes the conditions influencing benzyl group migration and the strategies for its prevention.

| Condition/Strategy | Effect on Benzyl Group Migration | Reference |

| Promoting Conditions | ||

| Strong acids (e.g., neat TFA, HBr/TFA) | Promotes O-to-C migration, forming 3-benzyltyrosine. | nih.govthieme-connect.de |

| Repetitive Nα-Boc deprotection | Increases the cumulative amount of rearrangement product. | nih.gov |

| Preventative Measures | ||

| HBr in phenol/p-cresol | Reduces migration compared to HBr/TFA. | nih.gov |

| Thioanisole-TFA system | Prevents O-to-C rearrangement. | jst.go.jp |

| 7:3 mixture of TFA/acetic acid | Suppresses loss of O-benzyl group and 3-benzyltyrosine formation. | nih.gov |

| Halogenated benzyl ethers (e.g., 2,6-dichloro-benzyl) | Increases stability of the protecting group against acidolysis. | thieme-connect.de |

| Catalytic hydrogenation for deprotection | Achieves quantitative cleavage of the benzyl ether without ring alkylation (primarily in solution-phase synthesis). | thieme-connect.de |

Prevention of Undesired Oligomerization and Other Side Reactions

Beyond the specific issue of benzyl group migration, the use of amino acid esters like this compound in peptide synthesis requires vigilance against other potential side reactions, most notably oligomerization.

Oligomerization: Unprotected amino acid esters have a propensity to undergo self-condensation, where the free amino group of one molecule attacks the ester carbonyl of another, leading to the formation of dimers and higher oligomers. This is a significant issue in solution-phase synthesis if the amino group is not properly protonated or protected. The use of H-Tyr(Bzl)-OMe as its hydrochloride salt is a key preventative measure. The protonation of the α-amino group renders it non-nucleophilic, thus inhibiting its ability to participate in intermolecular coupling reactions and increasing the compound's shelf-stability. nih.gov For coupling to proceed, the free amine must be liberated in a controlled manner, typically by the addition of a non-nucleophilic base just prior to the introduction of the activated carboxyl component.

Other Side Reactions: Several other side reactions can occur during the coupling step, depending on the reagents and conditions employed.

Guanidinylation: When using uronium/aminium-based coupling reagents such as HBTU, HATU, or TBTU, an excess of the coupling reagent can react with the liberated N-terminal amine of the peptide chain. peptide.comresearchgate.net This leads to the formation of a stable guanidinium (B1211019) byproduct, which caps (B75204) the peptide and prevents further elongation. To avoid this, pre-activation of the carboxylic acid component is recommended, or at least ensuring that the coupling reagent is not used in excess. researchgate.net

Reaction at the Phenolic Hydroxyl Group: Although protected by the benzyl group, the tyrosine side chain can still be susceptible to side reactions. For instance, the phenolic hydroxyl group can react with coupling reagents like HATU, leading to undesired byproducts. researchgate.net

Racemization: The activation of the carboxyl group of the incoming N-protected amino acid creates the risk of racemization at its α-carbon, particularly if the activation is prolonged or if strong bases are used. The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) or its derivatives to carbodiimide-mediated couplings is a standard practice to suppress racemization by forming an active ester intermediate that is less prone to epimerization. peptide.com

The following table outlines common side reactions and strategies for their prevention in the context of amide bond formation.

| Side Reaction | Description | Prevention Strategies | Reference |

| Oligomerization | Self-condensation of the amino acid ester. | Use of the hydrochloride salt (this compound) to keep the amine protonated and non-nucleophilic. Controlled in-situ neutralization with a base just before coupling. | nih.gov |

| Guanidinylation | Capping of the N-terminal amine by excess uronium/aminium coupling reagents (e.g., HATU, HBTU). | Avoid using an excess of the coupling reagent. Pre-activate the carboxylic acid component before adding it to the amine. | peptide.comresearchgate.net |

| Side-Chain Reaction | Reaction of the tyrosine phenolic hydroxyl group with coupling reagents. | Use of stable protecting groups. Optimization of coupling reagent stoichiometry and reaction time. | researchgate.net |

| Racemization | Loss of stereochemical integrity at the α-carbon of the activated amino acid. | Use of coupling additives like HOBt or HOAt. Careful selection of coupling reagents and bases. | peptide.com |

| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide ester to form a stable six-membered ring, leading to chain termination. | Use of N-protected amino acids to prevent the presence of a free N-terminal amine on a dipeptide ester. | uniurb.it |

By understanding these potential side reactions and implementing appropriate preventative strategies, the efficiency and fidelity of peptide synthesis using this compound can be significantly enhanced, leading to higher purity of the target peptide.

Advanced Methodologies and Innovations in Peptide Synthesis Utilizing O Benzyl L Tyrosine Methyl Ester Hydrochloride

Microwave-Assisted Peptide Synthesis

Microwave-assisted peptide synthesis (MA-PS) has emerged as a transformative technology, dramatically accelerating reaction times and improving yields compared to conventional methods. nih.gov The application of microwave energy provides efficient and uniform heating, which can overcome the high activation energy barriers associated with peptide bond formation, especially in cases of sterically hindered amino acids or aggregating sequences. nih.govarkat-usa.org

Research has demonstrated that the coupling of N-protected amino acids to esters like H-Tyr(Bzl)-OMe.HCl can be completed in seconds to minutes under microwave irradiation, a significant reduction from the hours often required at ambient temperature. arkat-usa.orgscribd.com For instance, the synthesis of dipeptides using Fmoc-amino acid chlorides under microwave irradiation is often complete in 30-45 seconds, yielding pure products in high yields (around 90%). arkat-usa.org

A notable example involves the rapid synthesis of a protected dipeptide, Fmoc-Tyr(Bzl)-Pro-OMe, which was achieved in high yield (79%) using the coupling reagent HATU under microwave irradiation for just 30-45 seconds. scribd.com This highlights the compatibility of O-benzyl-protected tyrosine derivatives with this high-speed technique. The process not only accelerates the synthesis but also maintains the chiral integrity of the amino acids. researchgate.net

Furthermore, microwave assistance has been successfully combined with solution-phase synthesis. researchgate.net The use of microwave irradiation in conjunction with various coupling agents has been shown to be effective for a range of amino acids, including those with bulky protecting groups like the benzyl (B1604629) group on tyrosine. scribd.comresearchgate.net

| Protected Peptide Sequence | Coupling Reagent | Reaction Time (Microwave) | Yield (%) | Reference |

| Fmoc-Tyr(Bzl)-Pro-OMe | HATU/HOAt | 30-45 sec | 79 | scribd.com |

| Fmoc-Tyr(Bzl)-Phe-OMe | Fmoc-Phe-Cl / Zn dust | 30-45 sec | 91 | arkat-usa.org |

| General Dipeptides | TBTU/HOBt | Not specified | 55-70 | researchgate.net |

| N-Fmoc-L-Cys(Bzl)-L-Ala-OMe | TiCl4 | 35 min | 70 | mdpi.com |

Green Chemistry Approaches in Peptide Synthesis

The principles of green chemistry are increasingly being applied to peptide synthesis to mitigate its environmental impact, which has traditionally been characterized by the use of large volumes of hazardous solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). acs.org Innovations in this area focus on solvent replacement, the development of more benign reagents, and waste reduction.

A significant advancement is the development of peptide synthesis in water, which serves as a non-toxic, non-flammable, and environmentally benign solvent. researchgate.net Microwave-assisted, water-based protocols have been successfully developed for solid-phase peptide synthesis (SPPS). nih.gov These methods often utilize water-dispersible amino acid nanoparticles and have been shown to be effective even for challenging sequences, such as those containing histidine, with minimal racemization. nih.gov The application of these aqueous methods to derivatives like this compound is a promising area of research, aiming to replace toxic organic solvents. researchgate.net

Another green approach involves the use of alternative, more sustainable solvents. Researchers have explored solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) for SPPS, which is derived from renewable resources and is less hazardous than traditional solvents. acs.org Coupling reactions using reagents like DIC/Oxyma Pure have been successfully performed in these greener solvents. acs.org The solubility and reactivity of building blocks such as this compound in these alternative solvent systems are critical for the broad adoption of these greener protocols.

Spectroscopic and Chromatographic Characterization of Peptides Incorporating O Benzylated Tyrosine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for confirming the molecular structure of H-Tyr(Bzl)-OMe.HCl by providing detailed information about the connectivity and environment of its atoms. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used.

Proton NMR (¹H NMR) Applications

¹H NMR spectroscopy allows for the identification of distinct proton environments within the molecule. The characteristic signals arising from the benzyl (B1604629) group, the tyrosine aromatic ring, the alpha-proton, the methyl ester, and the amino group provide a definitive fingerprint of the compound.

Typical ¹H NMR signals observed for this compound include:

Benzyl Methylene (B1212753) (–O–CH₂–Ph): A singlet typically observed around 4.9–5.0 ppm , representing the protons of the methylene group linking the benzyl ether to the tyrosine side chain mtu.edu.

Tyrosine Aromatic Protons: Two distinct doublets in the aromatic region, usually between 6.8–7.2 ppm , corresponding to the para-substituted aromatic ring of tyrosine. These signals are characteristic of the protons ortho and meta to the hydroxyl (etherified) and ethyl groups rsc.org.

Benzyl Aromatic Protons: A multiplet in the range of 7.2–7.4 ppm , representing the protons of the phenyl ring in the benzyl group mtu.edu.

Alpha-Proton (–CH(NH₃⁺)–): A multiplet, typically found around 4.0–4.2 ppm , corresponding to the chiral center proton.

Tyrosine Side Chain Methylene (–CH₂–Ar): A doublet of doublets, often observed around 3.0–3.2 ppm , adjacent to the alpha-carbon and the aromatic ring.

Methyl Ester Protons (–COOCH₃): A sharp singlet, typically around 3.6–3.7 ppm , representing the three protons of the methyl ester group mtu.edu.

Ammonium (B1175870) Protons (–NH₃⁺): A broad singlet, often appearing downfield, which is exchangeable with solvent protons.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

| Benzyl Methylene (–O–CH₂–Ph) | 4.9–5.0 | s | 2H |

| Benzyl Aromatic Protons | 7.2–7.4 | m | 5H |

| Tyrosine Aromatic Protons (ortho to O) | 6.8–7.0 | d | 2H |

| Tyrosine Aromatic Protons (meta to O) | 7.0–7.2 | d | 2H |

| Alpha-Proton (–CH(NH₃⁺)–) | 4.0–4.2 | m | 1H |

| Side Chain Methylene (–CH₂–Ar) | 3.0–3.2 | dd | 2H |

| Methyl Ester (–COOCH₃) | 3.6–3.7 | s | 3H |

| Ammonium (–NH₃⁺) | 7.5–9.0 (variable) | bs | 3H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Carbon-13 NMR (¹³C NMR) Applications

¹³C NMR spectroscopy provides complementary information by identifying the different carbon atoms in the molecule, including quaternary carbons and those in various functional groups.

Key ¹³C NMR signals for this compound are expected to include:

Ester Carbonyl (–COOCH₃): A signal in the range of 170–172 ppm mtu.edursc.org.

Tyrosine Aromatic Carbons: Multiple signals between 115–160 ppm , with the ipso-carbon attached to the benzyloxy group appearing around 155–157 ppm rsc.orgindustrialchemicals.gov.au.

Benzyl Aromatic Carbons: Signals in the 125–140 ppm range.

Alpha-Carbon (–CH(NH₃⁺)–): A signal typically around 53–54 ppm rsc.orgindustrialchemicals.gov.au.

Methylene Carbon (–O–CH₂–Ph): The benzylic methylene carbon appears around 70 ppm mtu.edursc.org, while the tyrosine side chain methylene carbon is found near 30–35 ppm rsc.orgindustrialchemicals.gov.au.

Methyl Ester Carbon (–COOCH₃): A signal around 52–53 ppm rsc.orgindustrialchemicals.gov.au.

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Chemical Shift (ppm) |

| Ester Carbonyl (–COOCH₃) | 170–172 |

| Tyrosine Aromatic (ipso to O–Bn) | 155–157 |

| Tyrosine Aromatic (ortho to O–Bn) | 130–132 |

| Tyrosine Aromatic (meta to O–Bn) | 115–117 |

| Benzyl Aromatic (ipso to O) | 138–140 |

| Benzyl Aromatic (ortho/meta) | 127–130 |

| Benzyl Methylene (–O–CH₂–Ph) | 70 |

| Alpha-Carbon (–CH(NH₃⁺)–) | 53–54 |

| Methyl Ester (–COOCH₃) | 52–53 |

| Tyrosine Side Chain Methylene | 30–35 |

Note: Chemical shifts are approximate and can vary depending on the solvent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, enabling the determination of the exact molecular formula. For this compound, the molecular formula is C₁₇H₁₉NO₃·HCl. The monoisotopic mass of the neutral molecule C₁₇H₁₉NO₃ is approximately 285.1365 g/mol . When considering the hydrochloride salt, the protonated molecular ion [M+H]⁺ would have a calculated exact mass of approximately 321.113159 chemsrc.com. The average molecular weight is reported as 321.80 g/mol thermofisher.com. Fragmentation patterns, while not extensively detailed in the provided sources for this specific compound, can provide further structural confirmation by analyzing the masses of fragment ions resulting from characteristic cleavages, such as the loss of the methyl ester group (–OCH₃), the benzyl group (–CH₂Ph), or cleavage within the amino acid backbone.

Electrospray Ionization Time-of-Flight (ESI-TOF)

ESI-TOF is a common ionization technique used in conjunction with HRMS. It is well-suited for polar and relatively non-volatile compounds like amino acid derivatives, allowing for the efficient generation of protonated or deprotonated molecular ions. The time-of-flight analyzer then measures the mass-to-charge ratio (m/z) with high accuracy, facilitating the determination of the elemental composition from the precise mass.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

HPLC is a primary technique for assessing the purity of this compound and for its purification. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

For this compound, HPLC analysis typically employs:

Stationary Phase: Reversed-phase columns, such as C18, are commonly used due to the compound's moderate hydrophobicity conferred by the benzyl group .

Mobile Phase: A gradient elution system is often utilized, typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often acidified with trifluoroacetic acid (TFA) (e.g., 0.1% TFA) to improve peak shape and separation .

Detection: UV-Vis detection is standard, with wavelengths around 220 nm or 280 nm being suitable for detecting the aromatic rings present in the molecule .

HPLC analysis provides a quantitative measure of purity, with commercial samples often specified as having a purity of ≥98% by HPLC thermofisher.comchemimpex.comruifuchemical.comruifuchemical.com. The technique is also invaluable for isolating the compound from reaction mixtures or for purifying it to the required specifications.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the analysis and purification of peptides, including those incorporating O-benzylated tyrosine residues. Its ability to separate compounds based on hydrophobicity makes it highly effective for assessing the purity of this compound and its subsequent peptide products. RP-HPLC is routinely employed to:

Determine Purity: For this compound, RP-HPLC is used to quantify the percentage of the target compound and identify any synthetic impurities or by-products. Purity levels for this compound are typically reported as ≥98% (HPLC) thermofisher.comchemimpex.comfishersci.be.

Monitor Reaction Progress: During peptide synthesis, RP-HPLC can track the consumption of starting materials and the formation of intermediates and final products, including those containing O-benzylated tyrosine.

Purify Peptides: Preparative RP-HPLC is widely used to isolate and purify synthesized peptides, ensuring the removal of truncated sequences, deletion sequences, and other process-related impurities.

Typical RP-HPLC analyses for peptides and related compounds often utilize C18 stationary phases. Mobile phases commonly consist of gradients of acetonitrile or methanol mixed with water, acidified with trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. Detection is frequently performed using UV-Vis detectors, with wavelengths such as 210 nm or 225 nm being common for peptide bond detection beilstein-journals.orgmdpi.comresearchgate.net.

Table 1: Typical RP-HPLC Conditions for Peptide Analysis

| Parameter | Typical Value/Description | Relevance to O-Benzylated Tyrosine Peptides |

| Stationary Phase | C18, C8, C3 (e.g., Agilent Zorbax 300SB-C18, Phenomenex C18) | Provides separation based on the hydrophobicity of peptides and protected amino acid derivatives. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Used as the aqueous component in gradient elution. |

| Mobile Phase B | Acetonitrile (ACN) or Methanol with 0.1% TFA or Formic Acid | Used as the organic component in gradient elution to elute more hydrophobic compounds. |

| Gradient Elution | Linear gradient from 5-10% B to 60-95% B over 20-45 minutes | Allows for the separation of a wide range of peptides and intermediates based on their varying hydrophobicity. |

| Flow Rate | 0.3 mL/min to 1.0 mL/min (analytical) | Influences separation efficiency and analysis time. |

| Column Temperature | Ambient temperature (20-35 °C) | Affects mobile phase viscosity and compound retention. |

| Detection Wavelength | 210 nm, 225 nm, 254 nm | Detects peptide bonds and aromatic residues (like the benzyl group on tyrosine). |

| Purity Specification | ≥98% (HPLC) for this compound | Indicates the high purity required for use in sensitive peptide synthesis. |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and qualitative method for monitoring the progress of chemical reactions, particularly during the synthesis of amino acid derivatives and peptides. For reactions involving the introduction or manipulation of O-benzylated tyrosine, TLC is invaluable for:

Tracking Reaction Completion: TLC allows chemists to quickly assess whether a reaction has gone to completion by observing the disappearance of starting materials and the appearance of products.

Identifying By-products: It can reveal the presence of unintended side products formed during synthesis.

Optimizing Reaction Conditions: TLC can be used to screen different solvent systems or reaction times to find optimal conditions for yield and purity.

Commonly, silica (B1680970) gel plates are used as the stationary phase. The mobile phase is typically a mixture of organic solvents, such as ethyl acetate (B1210297) and hexane, often with a polar modifier like methanol or acetic acid. Visualization of the separated compounds is achieved either by viewing under UV light (if the compounds are UV-active, which is true for tyrosine derivatives due to their aromatic rings) or by staining with reagents like ninhydrin, which reacts with primary amines to produce colored spots.

Computational Chemistry Approaches to Understanding O Benzylated Tyrosine Derivative Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of complex organic reactions, including peptide bond formation. DFT calculations focus on the electron density of a system rather than the full wavefunction, offering a balance of computational cost and accuracy. These studies allow for the mapping of potential energy surfaces, identification of transition states, and calculation of reaction energy barriers, providing a step-by-step understanding of how reactants are converted into products.

Research into peptide coupling reactions provides a framework for understanding the reactivity of O-benzylated tyrosine derivatives. For instance, DFT computations have been used to shed light on the reaction mechanism of peptide bond formation mediated by hypervalent iodine(III) reagents. frontiersin.org In one such study, the reaction of an N-protected amino acid (Boc-Gly-OH) with an amino acid ester hydrochloride (H-Gly-OMe·HCl) was modeled. The calculations revealed a multi-step process involving the formation of several intermediates and transition states. The rate-limiting step was identified as the initial nucleophilic attack of a base, 4-dimethylaminopyridine (B28879) (DMAP), onto the coupling reagent. frontiersin.org

This type of analysis can be extended to the specific case of H-Tyr(Bzl)-OMe.HCl. The benzyl (B1604629) (Bzl) protecting group on the phenolic side chain and the methyl ester (OMe) on the C-terminus are designed to prevent unwanted side reactions. DFT calculations can quantify the electronic influence of these groups, confirming their effectiveness and predicting their behavior under various reaction conditions. For example, DFT can model the stability of peptide intermediates, as demonstrated in studies on the formation of diketopiperazine during solid-phase peptide synthesis, which can be a problematic side reaction. By calculating the energies of potential intermediates and transition states, a clear reaction pathway can be proposed. researchgate.net

Table 1: Illustrative DFT-Calculated Energy Barriers in a Model Peptide Coupling Reaction

| Reaction Step | Description | Calculated Energy Barrier (kcal/mol) | Significance |

|---|---|---|---|

| Activation of Coupling Reagent | Initial reaction of the peptide coupling reagent with a base (e.g., DMAP). | ~27.4 | Identified as the rate-limiting step of the overall reaction. |

| Formation of Acyloxyphosphonium Intermediate | The activated reagent reacts with the carboxylic acid of the N-protected amino acid. | Lower than rate-limiting step | A key intermediate required before the amino component can react. |

| Peptide Bond Formation | Nucleophilic attack by the amino group of the amino ester (e.g., H-Tyr(Bzl)-OMe) on the activated carboxyl group. | Lower than rate-limiting step | The final, desired step to form the dipeptide. |

Note: The energy values are illustrative, based on a model system from the literature, to demonstrate the type of data generated from DFT studies.

Molecular Orbital Theory in Analyzing Chemical Behavior

Molecular Orbital (MO) theory provides a complementary perspective to DFT by describing the behavior of electrons within a molecule in terms of specific orbitals and their energy levels. The most important of these for understanding chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). nih.gov The difference between these two energies, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govcumhuriyet.edu.tr A small HOMO-LUMO gap suggests that the molecule can be easily excited, implying higher reactivity. nih.gov

For this compound, MO analysis helps to understand the reactivity of its functional groups. The primary amine (-NH2) is the intended nucleophile in peptide bond formation. Its reactivity is governed by the localization and energy of the HOMO. Computational studies on tyrosine and its derivatives show that the HOMO and LUMO are often distributed across the aromatic portions of the molecule. cumhuriyet.edu.tr The presence of the electron-donating benzyloxy group on the phenol (B47542) ring influences the electron distribution and, consequently, the orbital energies. DFT and ab initio calculations on L-tyrosine have been performed to determine these molecular properties. nih.gov Such calculations show that solvation can significantly alter properties like dipole moment and ionization energy, though HOMO and LUMO energies may be less solvent-dependent. nih.gov

Table 2: Key Concepts of Frontier Molecular Orbital Theory

| Concept | Definition | Implication for Chemical Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that is occupied by electrons. | Indicates the ability to donate electrons. A higher HOMO energy corresponds to a better electron donor (more nucleophilic). nih.gov |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is devoid of electrons. | Indicates the ability to accept electrons. A lower LUMO energy corresponds to a better electron acceptor (more electrophilic). nih.gov |

| HOMO-LUMO Gap (ELUMO - EHOMO) | The energy difference between the HOMO and LUMO. | Represents the electronic excitation energy and is an indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. nih.govcumhuriyet.edu.trcerradopub.com.br |

Prediction of Reactivity and Selectivity in Peptide Bond Formation

A primary goal of computational chemistry in peptide synthesis is to predict the reactivity and selectivity of coupling reactions. Peptide synthesis requires the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. chemrxiv.org Selectivity is paramount, as amino acids possess multiple reactive sites, including their side chains. In the case of this compound, the benzyl group protects the nucleophilic hydroxyl group of the tyrosine side chain to prevent it from participating in undesired reactions. peptide.com

Computational methods can predict the success of a peptide coupling by analyzing several factors:

Atomic Charges: Calculating the partial charges on each atom can identify the most nucleophilic (negative charge) and electrophilic (positive charge) sites in the reacting molecules. For this compound, this would confirm the high nucleophilicity of the alpha-amino nitrogen.

Frontier Orbital Analysis: The spatial distribution of the HOMO can pinpoint the region of the molecule most likely to donate electrons. In a successful peptide coupling, the HOMO should be localized on the amino group of the incoming amino acid ester.

Steric Hindrance: Computational models can evaluate the steric bulk around the reactive centers. The benzyl group, while providing electronic protection, also adds steric bulk that can influence the approach of reactants and the stability of transition states. DFT studies can model these steric interactions and predict their impact on reaction rates.

By combining these analyses, a comprehensive model of reactivity can be built. For example, when coupling another amino acid to this compound, computational models can compare the energy barriers for the desired reaction (attack by the alpha-amino group) versus potential side reactions (such as reactions involving the protected side chain or the ester group). This predictive power allows for the rational selection of coupling reagents, solvents, and reaction conditions to maximize the yield of the desired peptide while minimizing side products. frontiersin.orgunl.pt

Table 3: Computational Predictors for Reactivity and Selectivity in Peptide Synthesis

| Computational Descriptor | How It's Calculated | What It Predicts |

|---|---|---|

| Mulliken Atomic Charges | Population analysis from DFT or other quantum chemical methods. orientjchem.org | Reactivity & Selectivity: Identifies the most nucleophilic and electrophilic atoms, predicting the likely sites of reaction. |

| HOMO-LUMO Gap | Difference in the energies of the frontier molecular orbitals. cumhuriyet.edu.tr | Reactivity: A smaller gap indicates higher overall molecular reactivity. nih.gov |

| Transition State Energy (Activation Energy) | DFT calculation of the potential energy surface to locate the highest energy point along the reaction coordinate. | Reactivity & Selectivity: A lower activation energy indicates a faster reaction. Comparing activation energies for different pathways predicts the major product (selectivity). |

| Molecular Electrostatic Potential (MEP) | Calculated from the electron density, mapping charge distribution onto the molecular surface. orientjchem.org | Selectivity: Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. orientjchem.org |

Future Research Directions and Derivative Development for O Benzyl L Tyrosine Methyl Ester Hydrochloride in Bioorganic Chemistry

Design and Synthesis of Modified O-Benzylated Tyrosine Derivatives

Future research will likely focus on designing and synthesizing novel O-benzylated tyrosine derivatives with tailored properties for specific bioorganic applications. This includes exploring modifications to the benzyl (B1604629) protecting group, such as introducing substituents that alter electronic or steric properties, potentially influencing reactivity or solubility. Furthermore, variations on the methyl ester group could be investigated, perhaps incorporating functionalities that facilitate conjugation or detection. The synthesis of these modified derivatives will aim for increased efficiency, higher yields, and reduced environmental impact, potentially utilizing greener synthetic routes or biocatalytic approaches. Research may also target the creation of chiral analogs or non-natural amino acid mimics incorporating the O-benzylated tyrosine scaffold, expanding the toolkit for peptide and protein engineering. For instance, studies are exploring the synthesis of O-benzyl-L-tyrosine analogs with modified benzyl rings to influence lipophilicity and interaction profiles in drug development chemimpex.comarabjchem.org.

Exploration of Novel Protecting Group Strategies

The development of orthogonal protecting group strategies remains a critical area for complex peptide and protein synthesis. While the benzyl ether for the tyrosine hydroxyl group is well-established, future research could explore novel protecting groups that offer enhanced stability under specific reaction conditions or allow for more selective deprotection. This includes investigating silyl-based protecting groups with varying acid stability nih.gov, or those compatible with different cleavage chemistries, thereby enabling more precise manipulation of peptide sequences. The exploration of "push-pull" deprotection mechanisms, such as the thioanisole-trifluoroacetic acid system for O-benzyl tyrosine, highlights ongoing efforts to refine deprotection protocols without undesirable side reactions like O-to-C rearrangements jst.go.jp. The quest for truly orthogonal strategies, where different protecting groups can be removed independently without affecting others, is paramount for constructing complex peptides and bioconjugates wikipedia.orgthieme-connect.de.

Development of Chemo- and Regioselective Transformations

Advancements in chemo- and regioselective transformations are crucial for site-specific modification of peptides and proteins. Research is actively pursuing methods to functionalize tyrosine residues with high precision, minimizing reactions at other amino acid side chains. "Tyrosine-click" reactions, utilizing diazodicarboxyamide-based chemistry, represent a significant advancement, enabling tyrosine-specific functionalization of biomolecules researchgate.netrsc.org. Further development in this area may involve exploring new click chemistry variants, metal-catalyzed C-H functionalization strategies, or photoredox catalysis to achieve site-selective modifications. For example, copper-catalyzed O-arylation at proximal tyrosine residues directed by aspartic acid has shown promise for site-selective functionalization nih.gov. The development of hypervalent iodine reagents for tyrosine bioconjugation offers another avenue, yielding stable conjugates that can be further modified through palladium-catalyzed cross-coupling or cycloaddition reactions nih.govrsc.org.

Integration into Automated Synthesis Platforms

The integration of O-benzyl-L-tyrosine derivatives into automated synthesis platforms, such as solid-phase peptide synthesizers (SPPS) and flow chemistry systems, is essential for increasing throughput and scalability in drug discovery and development. Research is focused on developing building blocks and protocols compatible with automated workflows, ensuring efficient coupling and deprotection steps. For instance, the development of novel chiral precursors for PET radiopharmaceuticals involving alkylated tyrosine derivatives demonstrates the potential for automation in specialized applications nih.govresearchgate.net. The use of O-benzyl-L-tyrosine in automated peptide synthesis for creating combinatorial libraries or for the synthesis of complex peptide sequences is an active area of development, aiming to reduce production costs and accelerate research timelines vulcanchem.com.

Application in Peptide Conjugation and Bioconjugation Chemistry

O-Benzyl-L-tyrosine derivatives are increasingly vital in peptide conjugation and bioconjugation chemistry, enabling the creation of sophisticated biomolecular constructs. The ability to selectively modify tyrosine residues offers a robust alternative to traditional cysteine and lysine (B10760008) conjugation strategies nih.govrsc.org. Recent advancements include the development of tyrosine-click reactions for site-selective labeling of proteins and antibodies, facilitating applications such as antibody-drug conjugates (ADCs) and protein-based imaging agents researchgate.netrsc.orgnih.gov. Furthermore, novel bioconjugation strategies utilizing hypervalent iodine reagents allow for stable linkages and subsequent orthogonal functionalization, demonstrating potential for creating bispecific antibodies and targeted therapeutics rsc.org. Research is also exploring the use of tyrosine modification for PEGylation and for attaching small molecules to proteins, enhancing their pharmacokinetic properties and therapeutic efficacy nih.govfrontiersin.org.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.